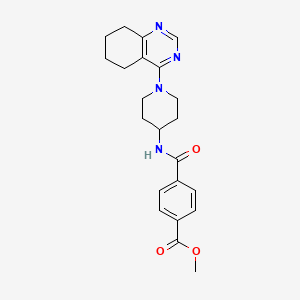

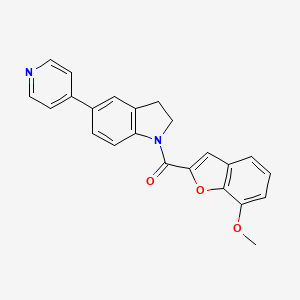

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

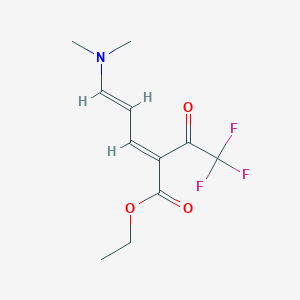

“2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a 1,2,4-triazole ring, which is known for its wide range of biological activities .

Molecular Structure Analysis

The compound contains an indole group, a 1,2,4-triazole ring, and an acetamide group. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . The 1,2,4-triazole ring contains three nitrogen atoms and two carbon atoms .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole groups. Indole compounds are known to undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, indole is a crystalline solid that is soluble in water and other polar solvents .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A novel compound closely related to the requested molecule, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, has been synthesized and analyzed, revealing intriguing structural properties. This compound shows a dihedral angle formation between the triazole ring and substituted benzene rings, contributing to its stability and potentially influencing its biological activity (Xue et al., 2008).

Heterocyclic Synthesis

- Thioureido-acetamides, which are structurally similar to the queried compound, have been utilized for various heterocyclic syntheses. This demonstrates the potential of such compounds in creating a range of heterocycles, which are crucial in pharmaceutical research (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Applications

- Derivatives similar to the requested molecule have shown considerable antimicrobial effects against various microorganisms, suggesting potential for developing new antimicrobial agents (M. Y. Cankilic & L. Yurttaş, 2017).

Anticancer Potential

- Compounds structurally akin to the requested molecule have demonstrated selective cytotoxicity against certain cancer cell lines, indicating a potential for development into anticancer agents (A. Evren et al., 2019).

Anti-HIV Activity

- A series of derivatives, including ones structurally related to the requested molecule, have been synthesized and screened for their inhibitory activity against HIV, showing promising results in the development of antiviral agents (Nawar S. Hamad et al., 2010).

Synthesis of Innovative Heterocycles

- The compound's derivatives have been used to synthesize innovative heterocycles with potential insecticidal properties, demonstrating its utility in agricultural research (A. Fadda et al., 2017).

Antimicrobial and Anticancer Synthesis

- Various heterocycles, including those structurally related to the requested compound, have been synthesized and tested for their antimicrobial and anticancer activities, suggesting its multifaceted utility in medicinal chemistry (N. Rezki, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-7-9-14(10-8-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-6-4-3-5-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKBJINOSOLPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)

![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)

![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)

![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)